molecular formula C26H30N6O2 B606198 (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide CAS No. 1311367-27-7

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide

Cat. No. B606198
CAS RN: 1311367-27-7
M. Wt: 458.57
InChI Key: ZHMXXVNQAFCXKK-QGZVFWFLSA-N
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Description

The compound “(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide” is a chemical compound with the molecular formula C26H30N6O2 . It is also known by the synonyms BIX 02565, 1311367-27-7, BIX-02565, and BIX02565 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C26H30N6O2/c1-17-11-12-27-25 (34)23-15-18-9-10-19 (16-22 (18)32 (17)23)24 (33)29-26-28-20-7-4-5-8-21 (20)31 (26)14-6-13-30 (2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3, (H,27,34) (H,28,29,33)/t17-/m1/s1 . The compound has a molecular weight of 458.6 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 458.6 g/mol . It has an XLogP3-AA value of 3.1, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors .

Scientific Research Applications

Inhibition of Ribosomal S6 Kinases (RSKs)

BIX 02565 is a highly potent nanomolar inhibitor of the ribosomal S6 kinase (RSK) isoforms . The RSK isoforms are activated by growth factors, cytokines, peptide hormones, and neurotransmitters that stimulate the Ras-ERK pathway . This makes BIX 02565 an attractive compound to study the role of RSK kinases .

Cardiovascular Research

One important cardiovascular target of RSK is the Na+/H+ exchanger isoform 1 (NHE1) . Activation of the NHE in myocardial tissue is crucial for pH maintenance during the early phase of cellular stress . However, over longer periods, this activation of NHE can lead to Ca2+ overload, which has been associated with cardiac hypertrophy . BIX 02565, by inhibiting RSK, could potentially reduce the activation of NHE while maintaining the cellular pH .

Cancer Research

Increased RSK activation is implicated in the etiology of multiple pathologies, including numerous types of cancers . By inhibiting RSK, BIX 02565 could potentially be used in cancer research.

Fibrosis Research

RSK activation is also implicated in liver and lung fibrosis . Therefore, BIX 02565 could be used in fibrosis research.

Infection Research

RSK activation is implicated in infection . Therefore, BIX 02565 could be used in infection research.

Adrenergic Receptor Inhibition

BIX 02565 demonstrates inhibition of adrenergic receptor subtypes (α1A, α2A, α1B, and β2) and the imidazoline I2 receptor . These receptors play important roles in the regulation of vascular tone and cardiac function .

Pharmacokinetics Research

BIX 02565 showed a precipitous and dose-dependent decrease in mean arterial pressure in vivo in a rodent model, which was accompanied by marked bradycardia . This makes it a potential candidate for pharmacokinetics research.

Drug-Drug Interaction Research

BIX 02565 has low drug-drug interaction potential as measured by CYP inhibition, CYP 3A4 inactivation, and PXR mediated CYP 3A4 induction . This makes it a potential candidate for drug-drug interaction research.

Mechanism of Action

Target of Action

BIX 02565, also known as (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide, is a highly potent inhibitor of the ribosomal S6 kinase (RSK) isoforms . RSK is part of the AGC subfamily in the human kinome and is activated by growth factors, cytokines, peptide hormones, and neurotransmitters that stimulate the Ras-ERK pathway .

Mode of Action

BIX 02565 inhibits RSK kinases in the nanomolar range . It also demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . The compound has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity .

Pharmacokinetics

BIX 02565 has excellent pharmacokinetics in rodents . In vitro DMPK and CMC parameters indicate that the compound has a logP of 3.39, a CACO permeability at pH 7.4 of 4.4 *10^-6 cm/s, and a CACO efflux ratio of 16.6 . The compound also shows microsomal stability (human/rat) of less than 30/10 .

Result of Action

In an animal model, BIX 02565 showed a dose-dependent decrease in mean arterial pressure accompanied by bradycardia . The off-target pharmacology of BIX 02565 makes it potentially difficult to distinguish efficacy as a result of off-target RSK2 .

Action Environment

It is known that the compound is well suited for both in vitro and in vivo experiments . Its overall balanced profile makes it an attractive compound to study the role of RSK kinases .

properties

IUPAC Name

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMXXVNQAFCXKK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide

Q & A

Q1: What is the primary mechanism of action of BIX02565?

A1: BIX02565 is a selective inhibitor of ribosomal S6 kinase (RSK). [, ] It exerts its effects by binding to RSK and preventing the phosphorylation of downstream targets. One such target is the Na+/H+ exchanger 1 (NHE1), which plays a crucial role in cardiomyocyte death during ischemia/reperfusion injury. [] By inhibiting RSK, BIX02565 reduces NHE1 phosphorylation at serine 703, thereby limiting its activity and protecting cardiac cells. []

Q2: How does BIX02565 compare to other RSK inhibitors, specifically in the context of NHE1 activity?

A2: While both BIX02565 and the dominant-negative RSK (DN-RSK) demonstrate cardioprotective effects, BIX02565 offers a unique advantage. [] Unlike some NHE1 inhibitors that block both agonist-stimulated and basal NHE1 activity (the latter being essential for cell survival), BIX02565 selectively inhibits the agonist-stimulated activity of NHE1. [] This selectivity makes it a potentially safer therapeutic option for conditions like myocardial infarction.

Q3: Are there any concerns regarding the specificity of BIX02565?

A3: Research suggests that BIX02565 might interact with kinases other than its intended target, RSK. [] Studies using a combination of SILAC (stable isotope labelling by amino acids in cell culture) and nucleotide acyl phosphate labelling revealed that BIX02565 interacts with kinases like Slk, Lok, and Mst1, albeit to a lesser extent than another RSK inhibitor, BI-D1870. [] This finding highlights the need for careful interpretation of results obtained using BIX02565 and emphasizes the importance of considering potential off-target effects.

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